Cas no 1806930-86-8 (3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride)

3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride
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- インチ: 1S/C7H2ClF3INO/c8-5(14)3-1-2(9)4(6(10)11)7(12)13-3/h1,6H
- InChIKey: BYYCQXVJFPXHST-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=C(C=C(C(=O)Cl)N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 231
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 30
3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029036064-500mg |
3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride |
1806930-86-8 | 95% | 500mg |
$1,634.45 | 2022-03-31 | |
Alichem | A029036064-1g |
3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride |
1806930-86-8 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
Alichem | A029036064-250mg |
3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride |
1806930-86-8 | 95% | 250mg |
$1,068.20 | 2022-03-31 |
3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chlorideに関する追加情報
Introduction to 3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride (CAS No. 1806930-86-8)
3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1806930-86-8, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of both fluorine and iodine substituents, make it a valuable building block for developing novel therapeutic agents.
The compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse pharmacological properties. The difluoromethyl group and the iodopyridine core contribute to its reactivity and functionality, enabling its use in multiple synthetic pathways. Specifically, the carbonyl chloride moiety at the 6-position enhances its utility as a reactive intermediate in organic transformations, particularly in nucleophilic substitution reactions.
In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability and improved bioavailability in drug candidates. The introduction of fluorine atoms into pyridine derivatives often leads to increased binding affinity and selectivity, making these compounds attractive for medicinal chemistry applications. The specific arrangement of substituents in 3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride aligns with these trends, positioning it as a promising candidate for further development.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with various diseases. By serving as a precursor for kinase inhibitors, 3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride contributes to the development of drugs that can modulate these pathways effectively. Recent studies have demonstrated its utility in generating novel inhibitors with improved pharmacokinetic profiles.
The iodopyridine moiety in this compound is particularly noteworthy, as iodine can be readily displaced by various nucleophiles under mild conditions. This property makes it an excellent scaffold for constructing complex molecular architectures. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional functional groups at the iodine position, further expanding its synthetic potential. Such transformations are essential for generating lead compounds with optimized biological activity.
Another area where this compound has shown promise is in the development of agrochemicals. Fluorinated pyridines are frequently incorporated into herbicides and pesticides due to their ability to enhance crop protection efficacy while minimizing environmental impact. The structural features of 3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride make it a suitable candidate for designing next-generation agrochemicals that offer better performance and reduced toxicity.
The carbonyl chloride group at the 6-position of the pyridine ring is another key feature that underscores its versatility. This group can undergo reactions such as Friedel-Crafts acylations or condensation reactions with amines or alcohols, leading to the formation of more complex derivatives. These reactions are fundamental in organic synthesis and are often employed to introduce additional layers of functionality into molecules.
In conclusion, 3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carbonyl chloride (CAS No. 1806930-86-8) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural composition and reactivity make it an invaluable intermediate for synthesizing biologically active molecules. As research continues to uncover new synthetic strategies and applications, this compound is expected to play an increasingly important role in drug discovery and agricultural innovation.
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